N,N-diethyl-5H-dibenzo[b,f]azepine-5-carboxamide
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Overview
Description
N,N-diethyl-5H-dibenzo[b,f]azepine-5-carboxamide: is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a seven-membered azepine ring fused with two benzene rings and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-5H-dibenzo[b,f]azepine-5-carboxamide typically involves the following steps:
Formation of the Azepine Ring: The initial step involves the formation of the azepine ring through a cyclization reaction. This can be achieved by reacting 2-aminobiphenyl with an appropriate reagent to form the azepine ring.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the azepine derivative with a carboxylating agent such as phosgene or carbonyl diimidazole.
Diethylation: The final step involves the introduction of diethyl groups to the nitrogen atom. This can be achieved by reacting the intermediate compound with diethylamine under suitable conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N,N-diethyl-5H-dibenzo[b,f]azepine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides).
Major Products Formed:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced forms with fewer oxygen-containing groups.
Substitution Products: Compounds with substituted functional groups, depending on the reagents used.
Scientific Research Applications
N,N-diethyl-5H-dibenzo[b,f]azepine-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-diethyl-5H-dibenzo[b,f]azepine-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.
Pathways Involved: It influences signaling pathways related to cell growth, apoptosis, and inflammation. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Carbamazepine: A well-known anticonvulsant with a similar azepine structure but different functional groups.
Oxcarbazepine: A derivative of carbamazepine with an additional oxygen atom, used for treating epilepsy.
5H-dibenz[b,f]azepine: The parent compound without the diethyl and carboxamide groups.
Uniqueness: N,N-diethyl-5H-dibenzo[b,f]azepine-5-carboxamide stands out due to its unique combination of diethyl and carboxamide groups, which enhance its chemical stability and biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H20N2O |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
N,N-diethylbenzo[b][1]benzazepine-11-carboxamide |
InChI |
InChI=1S/C19H20N2O/c1-3-20(4-2)19(22)21-17-11-7-5-9-15(17)13-14-16-10-6-8-12-18(16)21/h5-14H,3-4H2,1-2H3 |
InChI Key |
TXPHORZRPXNFCG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)N1C2=CC=CC=C2C=CC3=CC=CC=C31 |
Origin of Product |
United States |
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